molecular formula C9H11NO B066875 5,6,7,8-Tetrahydrochinolin-5-ol CAS No. 194151-99-0

5,6,7,8-Tetrahydrochinolin-5-ol

Katalognummer: B066875
CAS-Nummer: 194151-99-0
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: LANQCUHPUQHIAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroquinolin-5-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydroquinolin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary targets of 5,6,7,8-Tetrahydroquinolin-5-ol are the intracellular levels of reactive oxygen species (ROS) in colorectal cancer (CRC) cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. When overproduced, ros can cause oxidative stress, leading to cell damage and death .

Mode of Action

5,6,7,8-Tetrahydroquinolin-5-ol interacts with its targets by evoking cellular stress through ROS . This compound induces massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . The compound also suppresses colony formation and the migration of HCT-116 cells, as well as deregulates the expression of several proteins involved in cell proliferation and metastasis .

Biochemical Pathways

The affected biochemical pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to autophagy, a process where the cell self-digests its own components, providing an alternative energy source during periods of metabolic stress .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Result of Action

The result of the action of 5,6,7,8-Tetrahydroquinolin-5-ol is the inhibition of CRC growth and proliferation . It achieves this by inducing oxidative stress, disrupting cell survival balance, and triggering autophagy . It also suppresses colony formation and cell migration, and deregulates the expression of proteins involved in cell proliferation and metastasis .

Action Environment

The action environment of 5,6,7,8-Tetrahydroquinolin-5-ol is within the intracellular environment of CRC cells . Environmental factors such as the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 5,6,7,8-Tetrahydroquinoline, which can then be hydroxylated to form 5,6,7,8-Tetrahydroquinolin-5-ol .

Industrial Production Methods

Industrial production of 5,6,7,8-Tetrahydroquinolin-5-ol often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient conversion of quinoline derivatives to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinolin-5-ol is unique due to its specific structure, which combines the tetrahydroquinoline core with a hydroxyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

5,6,7,8-Tetrahydroquinolin-5-ol (THQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of THQ, supported by various research findings and case studies.

Primary Targets
The primary biological target of THQ is the modulation of intracellular levels of reactive oxygen species (ROS), particularly in colorectal cancer (CRC) cells. Research indicates that THQ induces cellular stress through ROS generation, which plays a crucial role in inhibiting cancer cell growth and proliferation .

Biochemical Pathways
THQ primarily affects the PI3K/AKT/mTOR signaling pathway. This pathway is integral to cell survival and proliferation; thus, its deregulation by THQ leads to significant antiproliferative effects in cancer cells.

Pharmacokinetics

THQ's pharmacokinetic properties suggest good bioavailability due to its favorable lipophilicity and water solubility. This characteristic enhances its potential for therapeutic use, particularly in formulations targeting specific diseases like cancer.

Anticancer Activity

Research has demonstrated that THQ exhibits potent anticancer properties. In vitro studies have shown that it can significantly suppress the growth of CRC cells by inducing oxidative stress and promoting autophagy. For instance, a derivative of THQ was found to inhibit colony formation and migration of HCT-116 cells (a CRC cell line), indicating its potential as a lead compound for drug development against CRC .

Neuroprotective Effects

THQ and its derivatives have been evaluated for their neuroprotective activities. They have shown promise in reversing memory impairment in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. Specifically, some derivatives function as acetylcholinesterase inhibitors, which are critical in enhancing cholinergic transmission.

Gastroprotective Properties

Several studies have indicated that THQ derivatives possess gastroprotective effects. They have been shown to inhibit basal gastric secretion and protect against gastric erosions in animal models. The mechanisms behind these effects are attributed to the presence of specific functional groups within the compound that interact with gastric tissues.

Case Studies

  • Colorectal Cancer Inhibition
    A study synthesized various tetrahydroquinolinone derivatives, including THQ analogs, which exhibited significant antiproliferative activity at micromolar concentrations against CRC cell lines. The study emphasized the importance of ROS in mediating these effects and suggested further exploration of these compounds for therapeutic applications .
  • Cognitive Enhancement
    In an experimental model involving scopolamine-induced memory impairment, THQ derivatives were administered, resulting in notable improvements in memory performance compared to control groups. This suggests a potential role for THQ in cognitive enhancement therapies.
  • Gastric Ulcer Prevention
    Research involving animal models demonstrated that THQ derivatives effectively reduced gastric erosions induced by ethanol exposure. The protective mechanism was linked to the modulation of gastric secretions and enhancement of mucosal defense mechanisms.

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism of ActionReferences
AnticancerHighInduction of ROS; inhibition of PI3K/AKT/mTOR pathway
NeuroprotectiveModerateAcetylcholinesterase inhibition
GastroprotectiveHighInhibition of gastric secretion

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANQCUHPUQHIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404726
Record name 5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194151-99-0
Record name 5,6,7,8-tetrahydroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydro-5-quinolinone, synthesized according to the literature procedure by F. Zymalkowski and H. Rimek, Arch. Pharm. (1961) volume 294, pp. 759-765, (10.0 g, 67.9 mol) was dissolved in MeOH (350 mL) and cooled to 0° C. under an atmosphere of nitrogen. To the solution was added NaBH4 (7.7 g, 0.204 mol) portionwise over 60 minutes. The reaction was stirred at ambient temperature for 24 h. The mixture was concentrated under reduced pressure and partitioned between EtOAc (600 mL) and saturated aqueous NaHCO3 (250 mL). The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed under reduced presssure. The residue was purified by pressurized silica gel column chromatography using 97:3 CH2Cl2 :MeOH as eluant. 5-Hydroxy 5,6,7,8-tetrahydro-quinoline was obtained as a pale yellow solid (TLC Rf = 0.14 (98:2 CH2Cl2 :MeOH)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.